molecular formula C13H24SSi B14275190 Silane, (3-hexyl-2-thienyl)trimethyl- CAS No. 164991-12-2

Silane, (3-hexyl-2-thienyl)trimethyl-

Cat. No.: B14275190
CAS No.: 164991-12-2
M. Wt: 240.48 g/mol
InChI Key: UEHPVHYUQLNSBC-UHFFFAOYSA-N
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Description

Silane, (3-hexyl-2-thienyl)trimethyl- is an organosilicon compound with the molecular formula C13H24SSi It is a derivative of silane, where the silicon atom is bonded to a 3-hexyl-2-thienyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3-hexyl-2-thienyl)trimethyl- typically involves the reaction of 3-hexyl-2-thienyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

3-hexyl-2-thienyl lithium+trimethylchlorosilaneSilane, (3-hexyl-2-thienyl)trimethyl-+lithium chloride\text{3-hexyl-2-thienyl lithium} + \text{trimethylchlorosilane} \rightarrow \text{Silane, (3-hexyl-2-thienyl)trimethyl-} + \text{lithium chloride} 3-hexyl-2-thienyl lithium+trimethylchlorosilane→Silane, (3-hexyl-2-thienyl)trimethyl-+lithium chloride

Industrial Production Methods

Industrial production methods for Silane, (3-hexyl-2-thienyl)trimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Silane, (3-hexyl-2-thienyl)trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives with different substituents.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce various silane derivatives.

Scientific Research Applications

Silane, (3-hexyl-2-thienyl)trimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Silane, (3-hexyl-2-thienyl)trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

    Triethylsilane: An organosilicon compound with the formula (C2H5)3SiH.

    Phenylsilane: An organosilicon compound with the formula C6H5SiH3.

Uniqueness

Silane, (3-hexyl-2-thienyl)trimethyl- is unique due to the presence of the 3-hexyl-2-thienyl group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds that lack this specific substituent.

Properties

CAS No.

164991-12-2

Molecular Formula

C13H24SSi

Molecular Weight

240.48 g/mol

IUPAC Name

(3-hexylthiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C13H24SSi/c1-5-6-7-8-9-12-10-11-14-13(12)15(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

UEHPVHYUQLNSBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC=C1)[Si](C)(C)C

Origin of Product

United States

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